molecular formula C15H14N2O4 B2831036 N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 942003-96-5

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2831036
CAS No.: 942003-96-5
M. Wt: 286.287
InChI Key: RWTBOZWNPDSKKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Isoxazole derivatives, such as DIAS-2, can be synthesized via different pathways. The most broadly researched and reported synthesis of isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . The primary activated nitro compounds condensed with alkenes to give isoxazolines and with alkynes to give isoxazoles .


Molecular Structure Analysis

The molecular structure of DIAS-2 includes a five-membered heterocyclic isoxazole ring, which consists of one oxygen atom and one nitrogen atom at adjacent positions . The InChI key for this compound is MWHQGIDTQVRZOG-UHFFFAOYSA-N.


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .

Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activity

Heterocyclic compounds, including those related to the chemical structure , have been extensively studied for their broad spectrum of biological activities. For instance, derivatives of dibenzo[1,4]dioxine and phenoxazine have shown a wide range of biological effects, suggesting the potential for these compounds in medicinal chemistry applications. The synthesis and study of these compounds can lead to the development of new therapeutic agents (R. Shlenev et al., 2016).

Antitumor Activity

The antitumor evaluation of dibenzo[1,4]dioxin-1-carboxamides has revealed their potential as DNA-intercalating agents, exhibiting activity against various cancer cell lines. This highlights the compound's relevance in cancer research and the development of new anticancer drugs (H. H. Lee et al., 1992).

Anti-Inflammatory and Analgesic Agents

Novel compounds derived from visnaginone and khellinone, with structural similarities to the queried compound, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. This research indicates the potential use of these compounds in the treatment of inflammation and pain, offering insights into their therapeutic applications (A. Abu‐Hashem et al., 2020).

Dual Inhibitors of Cyclooxygenase and 5-Lipoxygenase

Dibenzoxepinone derivatives have shown potent topical anti-inflammatory activity by inhibiting both cyclooxygenase (CO) and 5-lipoxygenase (5-LO) enzymes. These findings suggest the compound's relevance in developing treatments for inflammatory skin disorders, underscoring the significance of dual CO/5-LO inhibitors in therapeutic applications (R. R. Hamer et al., 1996).

Antibacterial Agents

Research on analogs of benzo[d]thiazolyl substituted pyrazol-5-ones, which share structural features with the queried compound, has demonstrated promising antibacterial activity. This indicates the potential of such compounds in addressing antibiotic resistance and developing new antibacterial drugs (M. Palkar et al., 2017).

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

Properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c18-14(16-15-9-4-3-5-10(9)17-21-15)13-8-19-11-6-1-2-7-12(11)20-13/h1-2,6-7,13H,3-5,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTBOZWNPDSKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(ON=C2C1)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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